molecular formula C17H18N2O5S B336854 ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B336854
M. Wt: 362.4 g/mol
InChI Key: YSIMAUGBYRDMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O5S/c1-5-24-17(21)14-9(2)11(4)25-16(14)18-15(20)12-7-6-8-13(10(12)3)19(22)23/h6-8H,5H2,1-4H3,(H,18,20)

InChI Key

YSIMAUGBYRDMAI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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